Ethyl 4-bromo-5-cyano-2-formylbenzoate

Description

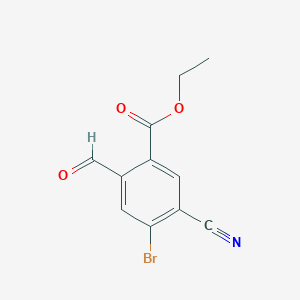

Ethyl 4-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 298.09 g/mol. Structurally, it features a benzoate core substituted with a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a formyl (-CHO) group at position 2, along with an ethyl ester (-COOEt) at position 1 (Figure 1). This compound is also identified under alternative numbering conventions as Ethyl 2-bromo-4-cyano-5-formylbenzoate , highlighting the importance of verifying substituent positions via CAS registry.

The bromo and cyano groups confer distinct electronic effects: bromo acts as a moderate leaving group, while cyano withdraws electron density, polarizing the aromatic ring. The formyl group enables reactivity in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis.

Propriétés

IUPAC Name |

ethyl 4-bromo-5-cyano-2-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)10(12)4-8(9)6-14/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGVSZOAIAFJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C=O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 4-bromo-5-cyano-2-formylbenzoate is compared below with Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (compound 4.21 from ), a structurally related aromatic ester.

Comparative Analysis

In contrast, the ethyl ester in the target compound may improve lipid solubility for certain applications. Bromo positioning: In the ethyl derivative, bromo is para to the ester (position 4), while in 4.21, bromo is meta to the thioether (position 4 of the adjacent phenyl ring). This difference alters steric and electronic interactions, influencing reactivity.

Synthetic Methodology :

- Compound 4.21 is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4.19 (a thiol precursor) and 5-bromo-2-fluorobenzaldehyde, catalyzed by tetramethylguanidine (TMG) in acetonitrile . The absence of a thiol group in the ethyl derivative suggests alternative routes, such as direct esterification or halogenation of pre-functionalized benzoates.

Reactivity and Applications :

- The formyl group in both compounds enables condensation reactions (e.g., forming hydrazones or Schiff bases), but the thioether in 4.21 adds redox-active functionality, expanding its utility in bioconjugation or catalysis.

- The ethyl ester’s larger alkyl chain may slow hydrolysis compared to methyl esters, affecting stability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.